

Technical Guide: 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid and Its Isomers

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Compound of Interest

Compound Name: 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1325277

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthesis, and potential biological relevance of **6-(2,4-Difluorophenyl)-6-oxohexanoic acid**. Extensive searches of chemical databases and scientific literature have revealed no registered CAS number or specific experimental data for the 2,4-difluoro isomer. This suggests that this particular compound is not widely synthesized or commercially available.

However, several structural isomers are documented. This guide provides detailed information on the closely related and commercially available isomer, 6-(3,4-Difluorophenyl)-6-oxohexanoic acid, and outlines a theoretical synthetic protocol for the requested 2,4-difluoro isomer based on established chemical principles.

Part 1: Chemical Identifiers and Data Presentation

Due to the absence of specific data for **6-(2,4-Difluorophenyl)-6-oxohexanoic acid**, the following table summarizes the key identifiers for the documented 3,4-difluoro isomer.

Identifier	Value
Compound Name	6-(3,4-Difluorophenyl)-6-oxohexanoic acid
CAS Number	898765-77-0[1][2]
Molecular Formula	C ₁₂ H ₁₂ F ₂ O ₃ [1]
Molecular Weight	242.22 g/mol [1]
Canonical SMILES	<chem>C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O</chem>
IUPAC Name	6-(3,4-difluorophenyl)-6-oxohexanoic acid

Part 2: Experimental Protocols

While no specific experimental protocol for the synthesis of **6-(2,4-Difluorophenyl)-6-oxohexanoic acid** has been found in the literature, a plausible and standard method for its preparation would be through a Friedel-Crafts acylation reaction. This well-established reaction is widely used for the synthesis of aryl ketones.[3]

Proposed Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid via Friedel-Crafts Acylation

Objective: To synthesize **6-(2,4-Difluorophenyl)-6-oxohexanoic acid** by acylating 1,3-difluorobenzene with adipic anhydride in the presence of a Lewis acid catalyst.

Materials:

- 1,3-Difluorobenzene
- Adipic anhydride
- Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Distilled water

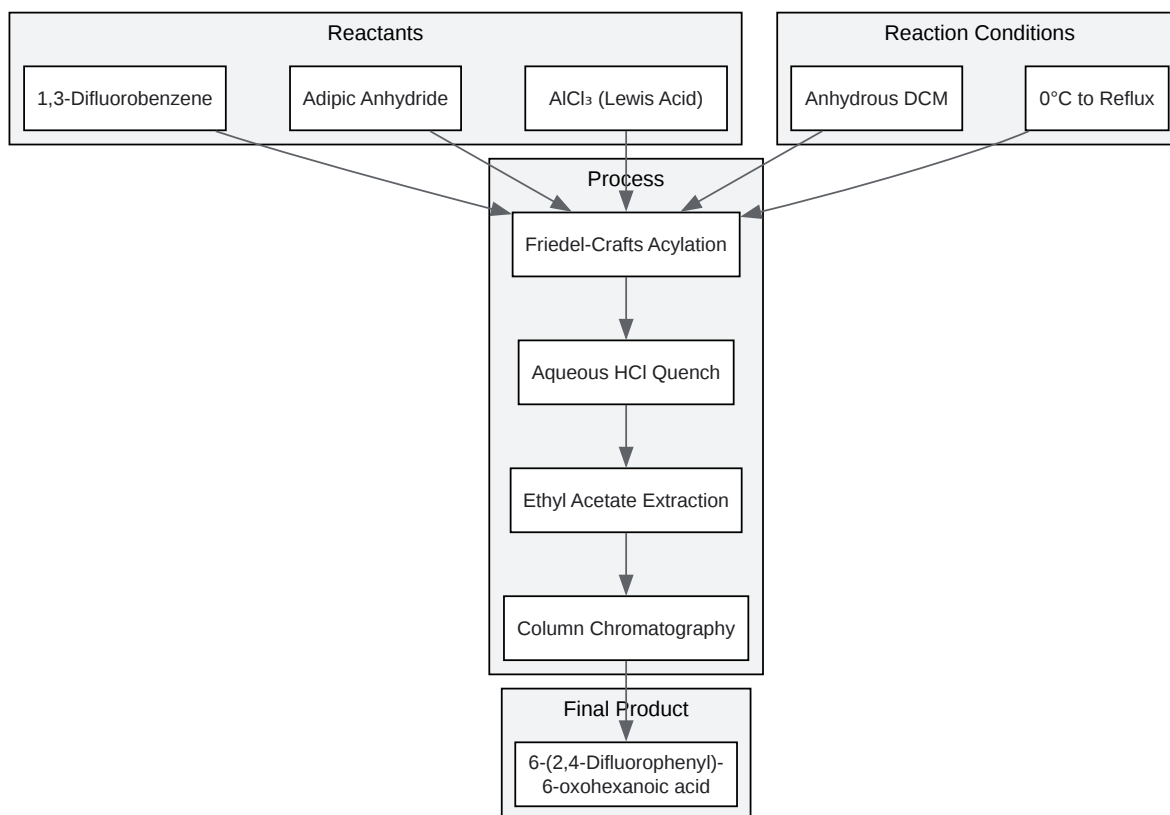
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and purification (e.g., ethyl acetate)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,3-difluorobenzene in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Catalyst Addition:** Anhydrous aluminum chloride is added portion-wise to the stirred solution at 0 °C. The mixture is allowed to stir for 15-30 minutes to form the reaction complex.
- **Acylation:** A solution of adipic anhydride in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a cold aqueous HCl solution. This will hydrolyze the aluminum complexes.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **6-(2,4-Difluorophenyl)-6-oxohexanoic acid**.
- **Characterization:** The structure and purity of the final compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy.

Part 3: Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for **6-(2,4-Difluorophenyl)-6-oxohexanoic acid**.



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Caption: Proposed synthetic workflow for **6-(2,4-Difluorophenyl)-6-oxohexanoic acid**.

Part 4: Concluding Remarks

While direct experimental data for **6-(2,4-Difluorophenyl)-6-oxohexanoic acid** remains elusive, this guide provides a comprehensive overview of a closely related, documented isomer and a robust, theoretical synthetic pathway for the target molecule. Researchers interested in this compound or its analogs can utilize the provided experimental protocol as a foundational

method for its synthesis. The biological activities of other aryl oxohexanoic acids suggest potential applications in areas such as anti-inflammatory drug discovery.[2][4] Further research would be required to determine the specific biological profile of the 2,4-difluoro isomer.

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